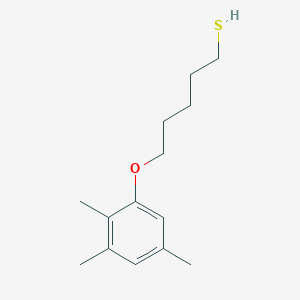![molecular formula C18H20N2O3 B4997450 4-[(2,2-dimethylpropanoyl)amino]-N-(4-hydroxyphenyl)benzamide](/img/structure/B4997450.png)
4-[(2,2-dimethylpropanoyl)amino]-N-(4-hydroxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,2-dimethylpropanoyl)amino]-N-(4-hydroxyphenyl)benzamide, commonly known as DMAPB, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPB belongs to the class of N-acyl amino acid analogs and has been shown to exhibit anti-inflammatory properties.
作用机制
DMAPB exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, which is a key regulator of the immune response. NF-κB is activated in response to various stimuli, such as pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, resulting in the transcription of pro-inflammatory genes. DMAPB inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This results in the retention of NF-κB in the cytoplasm and the inhibition of its transcriptional activity.
Biochemical and Physiological Effects
DMAPB has been shown to exhibit anti-inflammatory effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages. DMAPB has also been shown to attenuate the severity of experimental autoimmune encephalomyelitis (EAE), which is a mouse model of multiple sclerosis. In this model, DMAPB was able to reduce the infiltration of immune cells into the central nervous system and decrease the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of DMAPB is its ability to inhibit the activation of NF-κB, which is a key regulator of the immune response. This makes DMAPB an attractive candidate for the treatment of various inflammatory diseases, such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. However, one of the limitations of DMAPB is its poor solubility in aqueous solutions, which can limit its use in in vivo experiments.
未来方向
There are several future directions for the research on DMAPB. One of the areas of interest is the development of more efficient synthesis methods for DMAPB, which can improve its yield and purity. Another area of interest is the investigation of the potential therapeutic applications of DMAPB in various inflammatory diseases. Furthermore, the development of more water-soluble analogs of DMAPB can improve its bioavailability and efficacy in in vivo experiments. Finally, the investigation of the long-term safety and toxicity of DMAPB is necessary before its clinical use.
合成方法
DMAPB can be synthesized using a multistep process that involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,2-dimethylpropanoylamine to form the intermediate amide, which is further reacted with hydroxylamine hydrochloride to form the final product, DMAPB.
科学研究应用
DMAPB has been extensively studied for its anti-inflammatory properties and has shown promising results in various scientific research applications. It has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that plays a crucial role in the regulation of the immune response. DMAPB has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
属性
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-(4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)17(23)20-14-6-4-12(5-7-14)16(22)19-13-8-10-15(21)11-9-13/h4-11,21H,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCIPANPLQXVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4997369.png)
![N-({[4-(1,3-benzothiazol-2-yl)benzyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4997379.png)
![1-(4-chlorobenzyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4997384.png)

![6-amino-4-(2-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4997394.png)

![methyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4997413.png)
![4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B4997428.png)
![N-(2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4997436.png)
![1-(3-chloro-2-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4997443.png)
![2-[4-(phenylethynyl)phenyl]-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4997464.png)


![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4997486.png)